Naphthalen-2-yl 2-aminobenzoate
Overview
Description
Naphthalen-2-yl 2-aminobenzoate is a compound that can be synthesized through various chemical reactions involving naphthalene derivatives. The synthesis often involves the formation of complex structures through reactions such as aromatic ring annulation, electrophilic addition, and Friedel-Crafts reactions. These processes can lead to the creation of polysubstituted naphthalenes and other naphthalene-based compounds with diverse properties and potential applications in materials science and organic chemistry .
Synthesis Analysis
The synthesis of naphthalene derivatives can be achieved through benzotriazole-assisted aromatic ring annulation, which allows for the formation of polysubstituted naphthalenes. This method involves the lithiation of benzotriazolylmethylbenzenes or -naphthalenes, followed by 1,4-addition to alpha,beta-unsaturated aldehydes and ketones, and subsequent intramolecular cyclization . Another approach is the synthesis of dibenzocyclohepta[naphthalene derivatives from phenylacetaldehydes and ortho-alkynyl benzyl alcohols, which proceeds through electrophilic addition and double Friedel-Crafts reactions .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex, with the potential for various substituents and functional groups. For instance, the synthesis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate involves the reaction of amino-sulfanylbenzimidazole with naphthylsulfonyloxy benzaldehyde, leading to a compound that exhibits thione-thiol tautomerism . The molecular structure of such compounds can be analyzed using spectroscopic methods like IR, NMR, and computational techniques like DFT calculations .
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions, including oxidative condensation as seen with naphthalene-2,3-dicarbaldehyde in the presence of cyanide, leading to unique crystalline products . The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure, which can lead to diverse reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, aromatic poly(ester amide)s derived from naphthalene and aromatic dicarboxylic acids exhibit a range of inherent viscosities, solubility, and thermal properties. These materials can form semicrystalline or amorphous polymers, which can be used to produce films with good mechanical properties and thermal stability . The glass transition temperatures and decomposition temperatures of these polymers are significant for their potential applications in high-performance materials .
Scientific Research Applications
Anticancer Research
Naphthalen-2-yl 2-aminobenzoate and its derivatives have been explored in anticancer research. For instance, derivatives synthesized from o-phenylenediamine and naphthene-1-acetic acid showed potential anticancer activity in vitro, with one compound being notably active against breast cancer cell lines (Salahuddin et al., 2014).
Biochemical Pathway Regulation
The compound has been studied for its role in regulating biochemical pathways. In Pseudomonads metabolizing naphthalene and salicylate, 2-aminobenzoate acted as an inducer of enzymes involved in naphthalene metabolism (Barnsley, 1976).
Photophysical Characterization
Research into organotin compounds derived from Schiff bases, where naphthalen-2-yl 2-aminobenzoate derivatives were used, has contributed to the development of materials for organic light emitting diodes. These studies involve photophysical characterization to understand their potential applications (García-López et al., 2014).
Solvent Influence on Photophysical Properties
The influence of solvent polarity on the photophysical properties of dihydroquinazolinone derivatives, including those derived from naphthalen-2-yl 2-aminobenzoate, has been extensively studied. These investigations provide insights into the excited state characteristics of these compounds (Pannipara et al., 2017).
Anticonvulsant Potential
Some derivatives of naphthalen-2-yl 2-aminobenzoate have been synthesized and tested for anticonvulsant activity. Research has focused on establishing structure-activity relationships and understanding the pharmacophoric model for anticonvulsant activity (Rajak et al., 2010).
Environmental Biodegradation
Studies have also explored the role of 2-aminobenzoate in the biodegradation of environmental pollutants. For example, its effect on the rate of naphthalene mineralization in soil has been investigated, highlighting its potential in enhancing chemical pollutant removal (Ogunseitan & Olson, 1993).
Safety And Hazards
The safety data sheet for a similar compound, naphthalene, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - repeated exposure. The target organs are the kidney and liver .
properties
IUPAC Name |
naphthalen-2-yl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFCKXVXEKHSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047697 | |
Record name | Naphthalen-2-yl 2-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale straw Coloured liquid; Mild floral aroma | |
Record name | 2-Naphthalenol 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | beta-Naphthyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
340.00 °C. @ 760.00 mm Hg | |
Record name | 2-Naphthalenol 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | beta-Naphthyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.300-1.308 | |
Record name | beta-Naphthyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Naphthalen-2-yl 2-aminobenzoate | |
CAS RN |
63449-68-3 | |
Record name | 2-Naphthalenol, 2-(2-aminobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63449-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Naphthyl anthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenol, 2-(2-aminobenzoate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalen-2-yl 2-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyl anthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-NAPHTHYL ANTHRANILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXZ17SDD9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Naphthalenol 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118 °C | |
Record name | 2-Naphthalenol 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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